4-Chloro-3-fluoro-3'-morpholinomethyl benzophenone
Description
Background on Benzophenone Derivatives
Benzophenone derivatives constitute a vast and structurally diverse class of organic compounds that have captured significant attention in chemical research due to their unique properties and versatile applications. The parent compound, benzophenone, is characterized by the formula (C6H5)2CO and represents the simplest diaromatic ketone structure. This fundamental scaffold has been extensively modified through various substitution patterns to create derivatives with enhanced or specialized properties for specific applications.
The structural framework of benzophenone provides multiple sites for chemical modification, allowing researchers to introduce various functional groups that can dramatically alter the compound's characteristics. Substituted benzophenones have found applications across numerous fields, including their use as photoinitiators in ultraviolet curing applications, as additives in plastic packaging to prevent photo-degradation, and as building blocks in organic synthesis. The morpholine-containing derivatives represent a particularly interesting subset, as the morpholine group has been identified as a pharmacologically active moiety in various chemical contexts.
Research has demonstrated that benzophenone derivatives exhibit remarkable structural diversity, with over 300 natural benzophenones documented, each displaying unique biological activities. This diversity has sparked investigations into their potential as sources for new drug development and has led to the synthesis of numerous artificial derivatives designed to explore specific structure-activity relationships. The incorporation of halogen atoms, such as chlorine and fluorine, into benzophenone structures has been shown to significantly influence their chemical and biological properties, making halogenated benzophenone derivatives particularly valuable for research purposes.
Historical Context of 4-Chloro-3-fluoro-3'-morpholinomethyl benzophenone
The development of this compound can be traced to the broader historical evolution of benzophenone chemistry, which began in the late 19th century when Carl Graebe of the University of Königsberg first described working with benzophenone in 1874. However, the specific compound under examination represents a much more recent addition to the chemical literature, with its first documentation in chemical databases occurring in 2008.
The systematic development of morpholine-containing benzophenone derivatives gained momentum in the late 20th and early 21st centuries as researchers recognized the potential of combining the benzophenone scaffold with morpholine functionality. This combination was particularly attractive because morpholine groups had already demonstrated significant pharmacological activity in various commercial fungicides, including tridemorph, dodemorph, and fenpropimorph. The recognition that morpholine-containing compounds could serve as effective pharmacophores in agricultural and pharmaceutical applications provided the impetus for synthesizing more complex derivatives.
The specific structural features of this compound reflect the evolution of medicinal chemistry strategies that seek to optimize compound properties through strategic halogenation and functional group incorporation. The compound was assigned the Chemical Abstracts Service registry number 898791-83-8, formally establishing its place in the chemical literature. This registration occurred during a period of intense research activity focused on developing new benzophenone derivatives with enhanced biological activities and improved pharmacological profiles.
Significance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound serves as an important tool for investigating structure-activity relationships in benzophenone chemistry, particularly in understanding how halogen substitution patterns and morpholine incorporation affect overall molecular behavior and biological activity.
The research significance of this compound is enhanced by its structural relationship to known bioactive benzophenone derivatives. Recent studies have demonstrated that benzophenone derivatives containing morpholine groups exhibit notable antimicrobial properties, with some compounds showing strong inhibitory activity against various bacterial strains. This finding positions this compound as a valuable research compound for antimicrobial studies and the development of new antimicrobial agents.
Furthermore, the compound's structural complexity makes it an excellent model system for studying the effects of multiple substituents on benzophenone reactivity. The presence of both electron-withdrawing halogen atoms (chlorine and fluorine) and the electron-donating morpholine group creates an interesting electronic environment that can be exploited for various chemical transformations. Research has shown that such compounds can undergo various reactions, including substitution reactions where the halogen atoms can be replaced with other nucleophiles, oxidation and reduction reactions, and coupling reactions that can lead to more complex molecular structures.
The compound also holds significance in the context of medicinal chemistry research, where benzophenone derivatives have been investigated for their potential therapeutic applications. Studies have demonstrated that certain benzophenone derivatives exhibit strong antitumor activity, with some compounds showing very strong inhibitory activity against various cancer cell lines. This background provides a scientific rationale for investigating the biological properties of this compound and related compounds.
Overview of Chemical and Physical Properties
This compound exhibits a comprehensive set of chemical and physical properties that reflect its complex molecular structure and substitution pattern. The compound possesses the molecular formula C18H17ClFNO2 with a molecular weight of 333.78 grams per mole, indicating a moderately sized organic molecule with significant structural complexity.
The systematic International Union of Pure and Applied Chemistry name for this compound is (4-chloro-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone, which clearly describes the structural arrangement of functional groups around the central benzophenone core. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F, which provides a linear representation of the molecular connectivity.
From a structural perspective, the compound contains several key functional elements that contribute to its overall properties. The presence of the morpholine ring system introduces both nitrogen and oxygen heteroatoms into the structure, which can participate in hydrogen bonding interactions and influence the compound's solubility characteristics. The halogen substituents (chlorine and fluorine) on the benzophenone core contribute to the compound's electronic properties and can significantly affect its reactivity patterns.
The compound's three-dimensional structure has been computationally modeled, providing insights into its conformational preferences and potential interaction sites. The morpholine ring adopts a chair conformation, similar to cyclohexane, which minimizes steric interactions and contributes to the overall stability of the molecule. The benzophenone core maintains a roughly planar geometry, although some rotation around the central carbon-carbon bond connecting the two aromatic rings is possible.
Commercial suppliers have reported the compound as a white to off-white solid under standard laboratory conditions, and it is typically supplied in amber glass containers to protect against light-induced degradation. The compound is classified as nonhazardous for shipping purposes, indicating that it does not pose significant immediate safety concerns under normal handling conditions. However, appropriate laboratory safety protocols should always be followed when working with organic compounds of this type.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERWZGLJHOTJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643093 | |
| Record name | (4-Chloro-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-83-8 | |
| Record name | (4-Chloro-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone are not extensively documented in the public domain. it is likely that large-scale production follows similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone: This compound has a similar structure but differs in the position of the morpholinomethyl group.
4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone: This compound is identical in structure and serves as a reference point.
Uniqueness
4-Chloro-3-fluoro-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for various research and industrial applications.
Biological Activity
4-Chloro-3-fluoro-3'-morpholinomethyl benzophenone is an organic compound with the molecular formula CHClFNO and a molecular weight of approximately 325.79 g/mol. This compound features a benzophenone core substituted with chlorine and fluorine atoms, as well as a morpholinomethyl group. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and material sciences.
The compound is characterized by:
- Chemical Structure : Contains a benzophenone backbone with halogen substitutions (Cl and F) and a morpholinomethyl side chain.
- Synthesis : Typically synthesized through multi-step organic reactions involving palladium catalysts and various reagents, which may include potassium permanganate for oxidation processes.
Biological Activity Overview
Research indicates that this compound exhibits antibacterial and antifungal properties. The specific mechanisms of action are not fully understood but may involve interference with critical cellular processes necessary for microbial growth and survival.
Antimicrobial Activity
Several studies have demonstrated the compound's potential against various pathogens:
- Antibacterial Activity : It has shown effectiveness against strains such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antifungal Activity : The compound has been tested against fungi like Fusarium oxysporum, exhibiting significant antifungal properties .
The exact mechanism remains to be elucidated; however, it is hypothesized that the compound may:
- Bind to specific enzymes or receptors, modulating their activity.
- Interfere with cell wall synthesis or disrupt membrane integrity in microbial cells, leading to cell death.
Case Studies
- Study on Antifungal Efficacy :
- Antibacterial Testing :
- In another investigation, the compound was tested against multiple bacterial strains. The results showed promising antibacterial activity, particularly against Gram-negative bacteria, indicating its potential use in treating resistant infections.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone | Contains bromine instead of chlorine | Moderate antibacterial activity |
| 4-Chloro-2-fluorobenzophenone | Lacks the morpholinomethyl group | Low antifungal activity |
| 4-Chloro-4'-morpholinomethyl benzophenone | No fluorine substitution | Reduced efficacy compared to the target compound |
The unique combination of chlorine and fluorine substitutions along with the morpholinomethyl group in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic: How can researchers optimize the synthesis of 4-chloro-3-fluoro-3'-morpholinomethyl benzophenone to improve yield and purity?
Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions. Key parameters include:
- Substituent reactivity : The chloro and fluoro groups influence electrophilic substitution patterns. Use anhydrous conditions to minimize hydrolysis of the morpholinomethyl group .
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) may enhance coupling efficiency between the benzophenone core and morpholinomethyl moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product with >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Answer:
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl/F at δ 160–165 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~350–355) and isotopic patterns for Cl/F .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) confirm functional groups .
Advanced: How do computational methods (e.g., DFT) predict the electronic effects of the chloro, fluoro, and morpholinomethyl substituents on reactivity?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model substituent effects:
- Electron-withdrawing groups : Cl and F decrease electron density at the benzophenone core, directing nucleophilic attacks to para positions .
- Morpholinomethyl group : The nitrogen lone pair increases electron density at the adjacent methylene bridge, favoring electrophilic substitution or hydrogen bonding in biological systems .
- Reactivity maps : Frontier molecular orbital (FMO) analysis identifies sites for oxidation/reduction (e.g., benzophenone carbonyl as a redox-active center) .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar benzophenone derivatives?
Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Control experiments : Compare activity of this compound with analogs lacking Cl/F or morpholine (e.g., 2,4-dichloro derivatives in ).
- Dose-response profiling : Use IC₅₀ values across multiple cell lines to distinguish target-specific effects from cytotoxicity .
- Metabolite screening : LC-MS/MS to identify degradation products (e.g., oxidized morpholine rings) that may interfere with bioassays .
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via UPLC (e.g., morpholine ring hydrolysis at pH <3) .
- Thermal stability : TGA/DSC to determine decomposition onset temperatures. Forced degradation studies (80°C, 72h) reveal thermal byproducts .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation (λmax ~280 nm for benzophenone) under UVA/UVB .
Advanced: How can substituent effects be systematically analyzed to guide the design of derivatives with enhanced properties?
Answer:
- SAR studies : Synthesize analogs with halogens (Br, I) or heterocycles (piperidine, thiomorpholine) replacing morpholine .
- LogP calculations : Use software (e.g., ChemAxon) to predict lipophilicity. Morpholinomethyl groups increase solubility compared to unsubstituted benzophenones .
- Crystallography : X-ray diffraction to correlate substituent steric effects with crystal packing and melting points .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Waste disposal : Halogenated waste containers for chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
